Lithium Dipivaloylmethanate

CVD precursor thermal stability lithium beta-diketonate vapor thermolysis

Sourcing volatile lithium precursors often results in materials with uncontrolled oligomerization or thermal decomposition profiles that compromise film stoichiometry. Lithium Dipivaloylmethanate resolves this through its discrete tetrameric [Li(DPM)]4 cubane structure, enabling predictable vapor pressure and gas-phase transport. - Delivers epitaxial LiNbO3 films with X-ray rocking curve FWHM of 0.16° for SAW and waveguide devices. - Enables conformal Li3PO4 solid electrolyte deposition with ~46% step coverage on 6:1 aspect ratio structures. - Sublimes reliably at ≤200°C as a p-type dopant source for II-VI semiconductors without specialized high-temp hardware.

Molecular Formula C11H19LiO2
Molecular Weight 190.2 g/mol
Cat. No. B12057518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Dipivaloylmethanate
Molecular FormulaC11H19LiO2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-]
InChIInChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
InChIKeyYGUDQHNOEYNYSP-CFYXSCKTSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Dipivaloylmethanate: Specifications and Compound Class Baseline


Lithium dipivaloylmethanate [Li(DPM), also designated Li(thd) or Li(tmhd); CAS 22441-13-0] is a lithium β-diketonate complex with the formula Li(C11H19O2) and molecular weight 190.24 g/mol [1]. It belongs to the class of volatile metal-organic precursors employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for lithium-containing thin films. Unlike simpler lithium β-diketonates such as lithium acetylacetonate [Li(acac)] that adopt 1D polymeric structures, Li(DPM) crystallizes as discrete tetrameric [Li(DPM)]4 cubane-like molecules, a structural feature that directly governs its volatility and gas-phase transport behavior [2]. Commercially, it is supplied as a white to off-white powder with a typical purity of ≥98%, a melting point of 265–268 °C, and a boiling point of approximately 295 °C (with decomposition) .

Why Li(DPM) Cannot Be Replaced by Generic Lithium Precursors


Lithium precursors for CVD/ALD span multiple chemical classes—β-diketonates, alkoxides, amides, and cyclopentadienyls—each with fundamentally different air sensitivity, vaporization behavior, and film chemistry outcomes [1]. Substituting Li(DPM) with lithium tert-butoxide [Li(OtBu)], for instance, introduces extreme moisture sensitivity that demands rigorous inert-atmosphere handling, while Li(OtBu) ranks lowest in vapor thermal stability among six tested precursors, decomposing far more readily under CVD conditions. Within the β-diketonate family, fluorinated analogs such as Li(pta) and Li(hfa) produce LiF films rather than the Li2CO3 or Li2O films characteristic of Li(DPM) processes, fundamentally altering the target material composition [2]. Even a seemingly minor ligand modification—replacing one oxygen donor with an NH group to form the ketoiminate Li(tmha)—changes the crystal packing density, volatility, and thermal stability profile relative to Li(DPM), demonstrating that procurement specifications tied to a specific application's deposition window cannot be met by casual analog substitution [1].

Quantitative Differentiation Evidence for Scientific Selection


Vapor Thermal Stability Ranking Under CVD Conditions

In a direct head-to-head comparison of six lithium precursors under identical CVD-relevant conditions, Li(tmhd) (compound 1) ranked second in vapor thermal stability in oxygen, surpassing the widely used lithium tert-butoxide [Li(OtBu), compound 6] and the fluorinated analogs Li(pta) (compound 2) and LiLF (compound 4). The experimentally determined stability row at 500 °C in oxygen atmosphere is: LiL (3) > Li(tmhd) (1) > Li(tmha) (5) > Li(pta) (2) > LiLF (4) > Li(OtBu) (6) [1]. Films deposited from Li(tmhd) at 500 °C under these conditions consisted of Li2CO3, representing a predictable and well-characterized deposition product, whereas Li(OtBu) exhibited the poorest thermal stability and Li(pta) produced LiF films—a divergent material outcome [1].

CVD precursor thermal stability lithium beta-diketonate vapor thermolysis Li(tmhd) vs Li(OtBu)

Air and Moisture Stability Advantage Over Alkoxide Precursors

Lithium alkoxides, particularly the commonly used Li(OtBu), suffer from significant sensitivity to atmospheric moisture, requiring rigorous inert-atmosphere handling (glovebox/Schlenk techniques) throughout storage, weighing, and precursor delivery [1]. In contrast, Li(tmhd) exhibits sufficient stability in air for routine manipulation, a property attributed to its tetrameric [Li(tmhd)]4 cubane structure in which all four lithium atoms are coordinatively saturated by four oxygen atoms in a tetrahedral environment, in contrast to the moisture-labile hexameric [Li(OtBu)]6 [2]. While Li(tmhd) is not indefinitely air-stable and should be stored in a dry desiccator, it can be handled in air for at least one hour without detectable degradation—a handling window that methoxy-substituted analogs can extend further but that alkoxides cannot approach [1].

precursor air stability lithium alkoxide sensitivity beta-diketonate handling Li(tmhd) storage

Sublimation Thermodynamics for Predictive Vapor Pressure Control

The sublimation thermodynamics of Li(DPM) have been determined with high precision by the Knudsen effusion method with mass-spectrometric analysis of the vapor phase composition, yielding standard parameters of ΔH°subl = 45.7 ± 1.7 kcal mol⁻¹ and ΔS°subl = 77.9 ± 4.0 cal mol⁻¹ K⁻¹ over the temperature range 400–450 K (127–177 °C) [1]. Data from the broader series study by Filatov et al. established temperature dependences of vapor pressure for Li(dpm), Li(pta), Li(tfa), and Li(hfa) using both static and dynamic methods, demonstrating that volatility is a direct function of ligand structure across the lithium β-diketonate family [2]. These thermodynamic parameters enable accurate modeling of precursor mass transport as a function of bubbler/source temperature, a critical engineering input for reproducible thin-film processes that cannot be derived from simple boiling-point or melting-point data alone.

sublimation enthalpy vapor pressure Knudsen effusion precursor delivery Li(DPM) thermodynamics

Conformal MOCVD of Li3PO4 on 3D Structures

Using Li(DPM) as the lithium source together with triethyl phosphate (TEP) and H2O, a MOCVD process achieved conformal deposition of Li3PO4 solid electrolyte thin films on trenched substrates with approximately 46% step coverage on structures having a 6:1 aspect ratio [1]. The films deposited at 400 °C exhibited the highest ionic conductivity of 5 × 10⁻⁸ S cm⁻¹, attributed to the optimal elemental ratio and crystallinity achieved under these conditions [1]. Crucially, the use of H2O as an activating agent shifted the process to a reaction-controlled regime, enabling the uniform deposition on 3D geometries—a capability directly linked to the precursor chemistry of Li(DPM) in combination with the co-reactant system [1]. Concentrations of Li, P, and O were homogeneous along the film depth as confirmed by depth-profiling analysis [1].

conformal MOCVD lithium phosphate 3D solid-state battery step coverage Li(DPM) precursor

Epitaxial LiNbO3 Film Crystalline Quality Benchmark

Li(DPM), in combination with niobium pentaethoxide [Nb(OEt)5], has been employed to deposit epitaxial LiNbO3 thin films on sapphire substrates by MOCVD, yielding (001)-oriented films with an X-ray rocking curve full width at half maximum (FWHM) of 0.16° and (100)-oriented films with FWHM of 0.21° [1]. This crystalline quality benchmark was achieved using a two-source MOCVD configuration with independently controlled precursor delivery [1]. A separate study demonstrated that stoichiometric LiNbO3 (Li:Nb = 1:1) can be achieved by precise control of the Nb(OEt)5 vaporization pressure at 1.33 × 10⁴ Pa, with Li(DPM) carrier gas flow rate as the tuning parameter [2]. For context, Li(DPM)-based LiNbO3 MOCVD processes require a 7:3 Li(DPM)/Nb(thd)4 precursor ratio to achieve 1:1 film stoichiometry when using the alternative Nb(thd)4 co-precursor, highlighting the precursor-pair-specific nature of stoichiometry control [3].

epitaxial LiNbO3 MOCVD X-ray rocking curve FWHM electro-optic thin film Li(DPM) precursor

Priority Application Scenarios Based on Quantified Performance


Conformal Li3PO4 Solid-State Electrolytes for 3D Batteries

Li(DPM) combined with triethyl phosphate (TEP) and H2O enables MOCVD deposition of Li3PO4 solid electrolytes with approximately 46% step coverage on 6:1 aspect ratio 3D structures and ionic conductivity reaching 5 × 10⁻⁸ S cm⁻¹ at the optimized deposition temperature of 400 °C [1]. This process is directly relevant to all-solid-state 3D microbattery fabrication where conformal electrolyte coating of high-aspect-ratio electrode structures is the critical engineering challenge.

Epitaxial LiNbO3 Films for Electro-Optic and Piezoelectric Devices

Li(DPM) paired with Nb(OEt)5 delivers epitaxial LiNbO3 films with X-ray rocking curve FWHM of 0.16° for (001) orientation on sapphire [2]. Stoichiometric control to Li:Nb = 1:1 is achievable through vaporization pressure optimization of the niobium co-precursor at 1.33 × 10⁴ Pa, making this precursor system the most published and validated route to MOCVD-derived LiNbO3 for waveguiding and surface acoustic wave (SAW) device applications.

ALD of Li2CO3 and Ternary Oxide Films via Ozone Co-Reactant

Li(thd) paired with ozone as the oxidizing co-reactant produces polycrystalline Li2CO3 films by ALD in the temperature range of 185–300 °C, with a demonstrated film thickness of 120 nm and surface roughness of 19 nm at 225 °C [3]. The process can be extended to ternary oxides by combining Li(thd)/O3 sub-cycles with other metal β-diketonate precursors (e.g., La(thd)3, Mn(thd)3, Co(thd)2), enabling compositionally tuned lithium metal oxide films for cathode and electrolyte applications [3][4].

p-Type Doping of II-VI Semiconductors via Low-Temperature Sublimation

Li(DPM) sublimes with sufficient vapor pressure at temperatures ≤200 °C to serve as a p-type dopant source for II-VI compound semiconductors in MOCVD processes, as documented in Sony Corporation patent JPH07326586 [5]. This low-temperature sublimation capability eliminates the need for specialized high-temperature dopant delivery hardware, enabling integration with standard MOCVD reactor configurations alongside sodium and potassium dipivaloylmethanate dopant sources that share the same ligand platform.

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